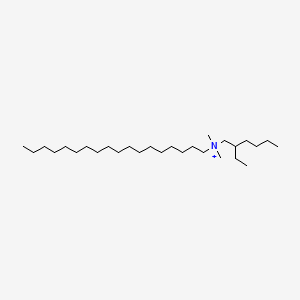

Stearyl ethylhexyldimonium

Description

Properties

CAS No. |

463965-14-2 |

|---|---|

Molecular Formula |

C28H60N+ |

Molecular Weight |

410.8 g/mol |

IUPAC Name |

2-ethylhexyl-dimethyl-octadecylazanium |

InChI |

InChI=1S/C28H60N/c1-6-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29(4,5)27-28(8-3)25-10-7-2/h28H,6-27H2,1-5H3/q+1 |

InChI Key |

IFHQAQOJTLWUSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(CC)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Stearyl Ethylhexyldimonium

Elucidation of Synthesis Pathways for Stearyl Ethylhexyldimonium

The primary and most industrially viable route for the synthesis of this compound is the quaternization of a tertiary amine. This reaction, a variation of the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org For this compound, the synthesis would logically proceed through one of two main pathways, differing in the final quaternizing step.

Pathway A involves the reaction of N,N-dimethylstearylamine with 2-ethylhexyl chloride. In this approach, the long-chain stearyl group is already present on the tertiary amine.

Pathway B involves the reaction of N-(2-ethylhexyl)-N,N-dimethylamine with stearyl chloride. Here, the branched ethylhexyl group is part of the initial tertiary amine.

The selection between these pathways would depend on the availability and cost of the starting materials. Both reactions are typically conducted in a polar solvent to facilitate the stabilization of the charged transition state and the final ionic product.

A general representation of the synthesis is as follows:

Starting Materials: A tertiary amine (e.g., N,N-dimethylstearylamine or N-(2-ethylhexyl)-N,N-dimethylamine) and an alkylating agent (e.g., 2-ethylhexyl chloride or stearyl chloride).

Reaction: The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond. This is a nucleophilic substitution (SN2) reaction.

Product: The final product is the quaternary ammonium (B1175870) salt, this compound chloride.

The reaction can be represented by the following chemical equation:

R₃N + R'X → [R₃NR']+X⁻

Where:

R₃N is the tertiary amine

R'X is the alkyl halide

[R₃NR']+X⁻ is the quaternary ammonium salt

Kinetic and Thermodynamic Aspects of this compound Formation Reactions

The formation of this compound is governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for optimizing reaction conditions to achieve high yields and reaction rates.

Kinetics: The quaternization reaction is typically second-order, being first-order with respect to both the tertiary amine and the alkyl halide. sciensage.infosciensage.info The rate of reaction is influenced by several factors:

Structure of Reactants: The steric hindrance around the nitrogen atom of the tertiary amine and the reaction center of the alkyl halide significantly affects the reaction rate. sciensage.info For instance, the bulky stearyl and ethylhexyl groups can sterically hinder the approach of the reactants, potentially leading to slower reaction rates compared to less hindered amines and alkyl halides.

Solvent: The choice of solvent plays a critical role. Polar aprotic solvents like acetonitrile, acetone, or dimethylformamide are generally preferred as they can solvate the transition state and the resulting ions, thereby accelerating the reaction. sciensage.infosciensage.info The rate of reaction tends to increase with the increasing dielectric constant of the medium, indicating a highly polar or charged transition state. sciensage.info

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. sciensage.info

Thermodynamics: The quaternization reaction is typically exothermic, releasing heat. The thermodynamics of the reaction can be influenced by the stability of the reactants and products. The formation of the stable quaternary ammonium salt drives the reaction forward. However, at very high temperatures, the reverse reaction (de-alkylation) can become significant, leading to an equilibrium. acs.org

A representative table of activation parameters for a similar quaternization reaction is provided below. These values illustrate the energy requirements and the nature of the transition state.

| Activation Parameter | Representative Value | Unit |

| Activation Energy (Ea) | 70-90 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 65-85 | kJ/mol |

| Entropy of Activation (ΔS‡) | -80 to -120 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 90-110 | kJ/mol |

Note: These are typical values for the quaternization of tertiary amines with alkyl halides and may vary for the specific synthesis of this compound.

The negative entropy of activation suggests a more ordered transition state compared to the reactants, which is characteristic of an SN2 reaction where two molecules combine to form a single transition state complex. sciensage.info

Catalytic Strategies and Their Influence on Synthetic Yield and Selectivity

To enhance the rate and efficiency of the synthesis of this compound, various catalytic strategies can be employed.

Phase Transfer Catalysis (PTC): This is a particularly effective technique when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). scienceinfo.comdalalinstitute.com In the context of this compound synthesis, if one of the reactants is a salt soluble in an aqueous phase and the other is soluble in an organic phase, a phase transfer catalyst can facilitate the reaction. Quaternary ammonium salts themselves, or crown ethers, can act as phase transfer catalysts. scienceinfo.comwikipedia.org The catalyst transports one of the reactants across the phase boundary, allowing the reaction to proceed at a much faster rate. This can lead to higher yields and milder reaction conditions.

Metal-Based Catalysis: In some instances, metal salts can be used to activate the alkyl halide, making it more susceptible to nucleophilic attack. For example, silver(I) salts have been shown to activate alkyl iodides in quaternization reactions. researchgate.net

The use of a catalyst can significantly impact the reaction as summarized in the table below:

| Catalytic Strategy | Effect on Yield | Effect on Selectivity | Key Advantages |

| Phase Transfer Catalysis | Increased | Generally High | Milder reaction conditions, use of inexpensive solvents, simplified work-up. scienceinfo.com |

| Metal-Based Catalysis | Increased | Can be High | Enhanced reactivity of the alkylating agent. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: The quaternization reaction is an addition reaction and thus has a high theoretical atom economy, as all the atoms of the reactants are incorporated into the final product. um-palembang.ac.idrsc.org Minimizing by-products is a key aspect of green synthesis.

Use of Renewable Feedstocks: The stearyl group can be derived from natural sources like fatty acids from plant oils or animal fats. nih.govwiley.comresearchgate.net The ethylhexyl group is typically derived from petroleum sources, but research into bio-based alternatives is ongoing.

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as green alternatives to conventional heating. nih.govmdpi.comosti.govnih.govresearchgate.netscirp.orgresearchgate.net These techniques can significantly reduce reaction times, often leading to higher yields and cleaner reactions with less by-product formation. Microwave-assisted synthesis is often performed under solvent-free conditions, further enhancing its green credentials. nih.govresearchgate.net

Safer Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, can replace traditional volatile organic compounds (VOCs). Research has also explored solvent-free reaction conditions. nih.gov

A comparison of conventional and green synthesis methods is presented below:

| Synthesis Method | Reaction Time | Energy Consumption | Solvent Use | Environmental Impact |

| Conventional Heating | Hours to Days | High | Often requires large volumes of organic solvents. | Higher, due to solvent use and energy consumption. |

| Microwave-Assisted | Minutes | Low | Can often be performed solvent-free. nih.govresearchgate.net | Lower, reduced solvent use and energy consumption. nih.gov |

| Ultrasound-Assisted | Minutes to Hours | Low | Reduces the need for harsh conditions. scirp.org | Lower, enhanced reaction rates under milder conditions. nih.gov |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Sophisticated Analytical Techniques for the Characterization of Stearyl Ethylhexyldimonium

Spectroscopic Analysis for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise molecular structure of Stearyl ethylhexyldimonium. libretexts.org ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. mdpi.com

In a ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the stearyl (C18) chain, the ethylhexyl group, and the two methyl groups attached to the nitrogen atom. researchgate.netaocs.org The long alkyl chains would produce a series of overlapping signals in the upfield region (approx. 0.8-1.6 ppm), while the protons adjacent to the positively charged nitrogen atom would appear further downfield. uwimona.edu.jm

¹³C NMR spectroscopy complements the proton data, providing a distinct peak for each unique carbon atom in the molecule. uwimona.edu.jm The chemical shifts would confirm the presence of the long aliphatic chains, the branched ethylhexyl group, and the carbons directly bonded to the nitrogen. Chlorine NMR (³⁵Cl or ³⁷Cl) could also be used to study the chloride counter-ion, although the signals for organic chlorides can be very broad, which may limit its application to smaller molecules. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical data based on typical chemical shifts for similar functional groups.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Terminal -CH₃ (Stearyl & Ethylhexyl) | 0.8 - 1.0 | 10 - 15 |

| Methylene (B1212753) -(CH₂)n- (Alkyl Chains) | 1.2 - 1.7 | 20 - 35 |

| N⁺-CH₃ (Dimethyl Groups) | ~3.3 | ~50 |

| N⁺-CH₂- (Alkyl Chains) | ~3.4 | ~65 |

| Methine -CH- (Ethylhexyl Group) | 1.7 - 1.9 | 35 - 45 |

Infrared (IR) and Raman Spectroscopy Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. nih.gov For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching and bending vibrations of C-H bonds in the long alkyl chains. msu.edu

Key expected absorptions include the C-H stretching vibrations of sp³ hybridized carbons, typically found in the 2850-3000 cm⁻¹ region. vscht.czuc.edu The presence of numerous methylene (-CH₂-) groups would also give rise to characteristic bending (scissoring) and rocking vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. vscht.czresearchgate.net Raman spectroscopy can provide complementary data, particularly for the symmetric vibrations of the carbon backbone. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound This table presents expected data based on standard IR correlation charts.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (-CH₃, -CH₂-) | 2850-2960 | Strong |

| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |

| C-H Bend (Umbrella) | Methyl (-CH₃) | ~1375 | Medium |

| C-H Rock | Methylene (-CH₂-)n, n≥4 | ~720 | Medium |

| C-N Stretch | Quaternary Amine | 1000-1250 | Medium-Strong |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for analyzing quaternary ammonium (B1175870) compounds as they are already charged. ddtjournal.com The analysis would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the this compound cation.

Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing confirmation of its structure. plos.org Collision-induced dissociation would break the covalent bonds, leading to fragment ions that correspond to the loss of the stearyl or ethylhexyl chains, which helps in piecing together the molecular structure. msu.edu In negative ion mode, it is also possible to form and detect chloride adduct ions, [M+Cl]⁻, which can aid in the analysis of analytes that are otherwise difficult to detect. researchgate.net

Chromatographic Separation and Purity Profiling

Chromatographic methods are central to separating this compound from impurities and analyzing complex mixtures. These techniques are crucial for quality control and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC is a primary technique for the analysis of quaternary ammonium compounds (QACs). tandfonline.com Due to the cationic nature of this compound, several HPLC modes can be employed. Reversed-phase HPLC on C8 or C18 columns can be challenging due to poor peak shapes, but the use of mixed-mode columns that combine reversed-phase and ion-exchange functionalities can overcome these issues. Strong cation exchange (SCX) chromatography is another robust method for separating QACs. oup.comnih.gov

Detection can be achieved using various detectors. A UV detector can be used if an aromatic group is present, but for aliphatic QACs like this compound, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is more suitable. tandfonline.comoup.com

Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and selectivity. plos.orgnih.gov This hyphenated technique allows for the precise identification and quantification of the target compound and any related impurities, even at very low concentrations. plos.orgsigmaaldrich.comthermofisher.com

Table 3: Example HPLC/LC-MS Method for Quaternary Ammonium Compound Analysis This table outlines a general method applicable to the analysis of this compound.

| Parameter | Condition | Reference |

| Column | Mixed-Mode RP/Anion-Exchange or Strong Cation Exchange (SCX) | oup.com |

| Mobile Phase | Acetonitrile/Water or Methanol with buffer (e.g., ammonium formate) | oup.complos.org |

| Flow Rate | 0.25 - 1.0 mL/min | oup.complos.org |

| Detection | ELSD, RI, or Mass Spectrometry (ESI-MS/MS) | tandfonline.comoup.comnih.gov |

| Column Temperature | Ambient to 40 °C | plos.org |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Direct analysis of non-volatile and thermally labile salts like this compound by GC is generally not feasible. The technique often requires that the analyte be derivatized to a more volatile and thermally stable form. For QACs, this could involve converting the quaternary amine into a tertiary amine through methods like Hoffmann elimination or pyrolysis prior to injection. The resulting volatile products can then be separated by GC and identified by GC-MS. However, the need for derivatization makes HPLC-based methods more direct and commonly preferred for this class of compounds. aocs.org

X-ray Diffraction and Scattering Techniques for Structural Elucidation

X-ray techniques are used to investigate the solid-state structure and long-range order of materials.

Powder X-ray Diffraction (PXRD) Powder X-ray Diffraction (PXRD) is used to analyze the crystalline structure of solid this compound chloride. mdpi.com The diffraction pattern provides a unique fingerprint of the crystalline phase. If the compound forms a well-ordered crystalline solid, PXRD can determine the unit cell dimensions and the packing arrangement of the molecules. For long-chain surfactants, PXRD is particularly useful for studying layered structures and determining the interlayer spacing (d-spacing), which provides insight into how the alkyl chains are arranged in the solid state. nih.govuni.eduripublication.com

Small-Angle X-ray Scattering (SAXS) SAXS is a technique used to study nanoscale structures, such as micelles or vesicles, that surfactants like this compound may form in solution. By analyzing the scattering pattern at very small angles, SAXS can provide information on the size, shape, and arrangement of these supramolecular assemblies. This is critical for understanding the behavior of the compound in formulations.

Advanced Microscopy for Morphological and Supramolecular Characterization

Microscopy techniques provide direct visual information about the morphology and surface features of this compound in its solid state or as part of a larger assembly.

Scanning Electron Microscopy (SEM) SEM is used to obtain high-resolution images of the surface morphology of solid materials. mdpi.com For this compound powder, SEM can reveal the particle shape, size distribution, and surface texture. researchgate.net When used to study materials containing the compound, such as organoclays, SEM can show how the surfactant modifies the structure and surface of the host material. ripublication.comacs.org

Transmission Electron Microscopy (TEM) TEM offers even higher resolution than SEM and can be used to visualize the internal structure of materials. acs.org For this compound, TEM could be employed to observe the nanostructure of its aggregates, such as the lamellar (layered) structures in vesicles or the organization of molecules within a crystalline particle. nih.gov

Atomic Force Microscopy (AFM) AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces at the nanoscale. AFM could be used to study thin films or adsorbed layers of this compound on a substrate. This would allow for the characterization of self-assembled monolayers or bilayers, providing insights into its film-forming properties and interactions with surfaces.

Thermal Analysis Methods for Investigating Phase Behavior

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature, providing crucial information about its thermal stability and phase transitions. mt.com

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. matec-conferences.org For this compound, DSC can be used to determine key thermal events such as melting point, crystallization temperature, and glass transition temperature (Tg). researchgate.net These transitions appear as peaks or shifts in the baseline of the DSC curve and are indicative of the material's physical state and purity. The presence of impurities often leads to a broadening and depression of the melting point. mt.com

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate. matec-conferences.org This technique is used to evaluate the thermal stability and decomposition profile of this compound. The TGA curve shows the temperature at which the compound begins to decompose and the different stages of mass loss. researchgate.net By analyzing the evolved gases with a coupled technique like mass spectrometry (TGA-MS), the decomposition products can be identified. mt.com

Table 4: Representative Thermal Analysis Data for a Quaternary Ammonium Compound This table presents hypothetical data illustrating typical results from DSC and TGA analysis.

| Analysis Technique | Parameter | Typical Value | Interpretation |

| DSC | Melting Point (Tₘ) | 60 - 90 °C | Temperature of solid-to-liquid phase transition |

| DSC | Enthalpy of Fusion (ΔHₘ) | Varies | Energy required for melting; related to crystallinity |

| TGA | Onset of Decomposition (Tₒ) | > 200 °C | Temperature at which significant mass loss begins |

| TGA | Residual Mass at 600 °C | < 5% | Indicates near-complete decomposition of organic matter |

Interfacial Chemistry and Surface Interaction Mechanisms of Stearyl Ethylhexyldimonium

Adsorption and Desorption Phenomena at Solid-Liquid and Air-Liquid Interfaces

The adsorption of stearyl ethylhexyldimonium at interfaces is a spontaneous process driven by the reduction of interfacial free energy. At an air-liquid interface, the hydrophobic tails orient towards the air, while the hydrophilic head groups remain in the aqueous phase, leading to a decrease in surface tension. Similarly, at a solid-liquid interface, the nature of the solid surface dictates the adsorption mechanism. On hydrophobic surfaces, the hydrophobic tails of the molecule will preferentially adsorb, while on hydrophilic or charged surfaces, electrostatic interactions with the quaternary ammonium (B1175870) head group play a dominant role.

The kinetics of adsorption can be influenced by several factors, including the concentration of the surfactant in the bulk phase, temperature, and the presence of other molecules. tau.ac.il The process can be either diffusion-controlled, where the rate is determined by the transport of molecules from the bulk to the interface, or kinetically limited, where an energy barrier at the interface governs the adsorption rate. tau.ac.il Desorption, the reverse process, occurs when the concentration in the bulk phase decreases or when a more surface-active species is introduced, leading to competitive displacement. The dynamic equilibrium between adsorption and desorption is a key factor in the performance of formulations containing this compound.

Formation and Stability of Monolayers, Bilayers, and Multilayers on Diverse Substrates

The amphiphilic structure of this compound facilitates its organization into ordered structures at interfaces. On a liquid surface, such as water, it can form a monomolecular layer, or monolayer, with the hydrophobic tails oriented away from the water. plos.org The packing and physical state of this monolayer can be controlled by factors like surface pressure and temperature. plos.org

On solid substrates, the formation of monolayers, bilayers, or even multilayers is possible. The Langmuir-Blodgett technique is a well-established method for transferring pre-formed monolayers from a liquid surface onto a solid substrate with precise control over the molecular organization. mdpi.com The stability of these layers depends on the strength of the interaction between the surfactant and the substrate, as well as the intermolecular forces between the surfactant molecules themselves. For instance, on a negatively charged substrate like silica, the positively charged head group of this compound will strongly adsorb, potentially leading to the formation of a bilayer through hydrophobic interactions between the tails of a second layer of molecules. Recent research has also highlighted that mixed lipid systems, containing both monolayer- and bilayer-forming lipids, can exhibit enhanced structural order and stability compared to pure lipid systems. biorxiv.org

Mechanisms of Emulsion and Dispersion Stabilization Mediated by this compound

This compound is an effective emulsifying agent, capable of stabilizing both oil-in-water (o/w) and water-in-oil (w/o) emulsions. Its primary mechanism of action is the reduction of interfacial tension between the oil and water phases, which facilitates the formation of smaller droplets and reduces the energy required for emulsification. ontosight.ai Once adsorbed at the oil-water interface, it forms a protective film around the dispersed droplets.

This interfacial film provides stability through two main mechanisms:

Electrostatic Repulsion: As a cationic surfactant, the positively charged head groups of this compound create a net positive charge on the surface of the oil droplets in an o/w emulsion. This leads to electrostatic repulsion between the droplets, preventing them from coalescing.

Steric Hindrance: The bulky stearyl and ethylhexyl chains form a steric barrier around the droplets. This physical barrier prevents the droplets from approaching each other closely enough to coalesce.

The stability of an emulsion is influenced by factors such as the concentration of the emulsifier, the ratio of the oil and water phases, and the presence of other ingredients. nih.gov For instance, the addition of fatty alcohols like cetyl or stearyl alcohol can enhance emulsion stability by increasing the viscosity of the continuous phase and strengthening the interfacial film.

Influence on Surface Tension and Wetting Characteristics of Materials

A key characteristic of surfactants like this compound is their ability to significantly reduce the surface tension of liquids, particularly water. ontosight.ai The standard surface tension of water is approximately 72 mN/m, and the addition of surfactants can lower this value considerably. esrf.fr This reduction in surface tension is a direct consequence of the adsorption of the surfactant molecules at the air-water interface, where the hydrophobic tails disrupt the cohesive forces between water molecules.

The ability to lower surface tension is directly related to the wetting characteristics of a liquid on a solid surface. By reducing the surface tension of the liquid, this compound can decrease the contact angle between the liquid and the solid, promoting spreading and wetting. This property is crucial in applications where uniform coverage of a surface is desired. The effectiveness of surface tension reduction can be determined using techniques such as a tensiometer with a Wilhelmy plate. google.com

Electrostatic and Steric Interactions with Variously Charged Surfaces and Particulates

The cationic nature of this compound governs its interactions with charged surfaces and particulates. On negatively charged surfaces, such as many types of clays (B1170129), minerals, and certain polymers, strong electrostatic attraction occurs between the positively charged quaternary ammonium head group and the negative surface charge. nih.gov This interaction is often the primary driving force for adsorption.

Conversely, on positively charged surfaces, electrostatic repulsion would be expected. However, adsorption can still occur through hydrophobic interactions between the alkyl chains of the surfactant and hydrophobic regions on the surface. In such cases, the orientation of the adsorbed molecule may be reversed, with the hydrophobic tails adsorbing onto the surface.

In addition to electrostatic forces, steric interactions also play a significant role. The bulky stearyl and ethylhexyl groups can provide a steric barrier that influences the packing of the molecules on the surface and can prevent the close approach of other molecules or particles. nih.gov This combination of electrostatic and steric effects is fundamental to its role as a conditioning agent and in modifying the surface properties of various materials.

Self-Assembly Processes and Formation of Ordered Supramolecular Architectures

In solution, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously self-assemble into ordered supramolecular structures called micelles. numberanalytics.com In aqueous solutions, these micelles typically have a core-shell structure where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic head groups form the outer shell, interacting with the surrounding water.

The formation of these self-assembled structures is a dynamic equilibrium process. The shape and size of the micelles can be influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. Beyond simple spherical micelles, other, more complex structures such as cylindrical micelles, vesicles, and liquid crystalline phases can form at higher concentrations. researchgate.net These self-assembly processes are fundamental to the detergency and solubilization capabilities of surfactants. The study of these complex assemblies falls under the field of supramolecular chemistry, which explores the formation of intricate structures through non-covalent interactions. numberanalytics.com

Integration of Stearyl Ethylhexyldimonium in Materials Science and Engineering

Incorporation into Polymeric Systems and Composite Materials (e.g., Styrene-Ethylene-Propylene-Styrene Copolymers, Nanoclays)

The incorporation of stearyl ethylhexyldimonium into polymeric systems and composite materials is a key area of research. Its cationic nature makes it suitable for interaction with anionic polymers and for modifying the surface of clays (B1170129) to create organophilic nanoclays.

One notable application is in conjunction with styrene-ethylene-propylene-styrene (SEPS) copolymers . Research has demonstrated the use of this compound methosulfate as a surfactant to modify nanoclays, which are then incorporated into a SEPS copolymer matrix. ripublication.com The objective of such work is to enhance the properties of the resulting composite material. The modification of montmorillonite (B579905) (MMT) clay with this surfactant increases the interlaminar spacing of the clay, facilitating better dispersion within the polymer matrix and improving the polymer-nanoclay contact area. ripublication.com This enhanced interaction is due to the van der Waals forces between the non-polar hydrocarbon chains of the surfactant and the polymer. ripublication.com The resulting nanocomposites can exhibit improved properties, making them suitable for various technological applications. ripublication.com

The use of this compound salts is also documented in compositions with anionic polymeric rheology modifiers. google.com These combinations are explored for their potential in creating structured systems with specific rheological properties.

Below is a table summarizing the components and objectives of incorporating this compound into a composite material:

| Component | Role | Objective |

| This compound Methosulfate | Surfactant/Modifier | To increase the interlaminar space of nanoclays and enhance their compatibility with the polymer matrix. ripublication.com |

| Nanoclay (Montmorillonite) | Reinforcing Filler | To improve the overall properties of the copolymer. ripublication.com |

| Styrene-Ethylene-Propylene-Styrene (SEPS) Copolymer | Polymer Matrix | To form the bulk of the composite material. ripublication.compaulaschoice-eu.com |

Functionalization of Material Surfaces for Tailored Applications

The functionalization of material surfaces is a critical process for tailoring their properties for specific applications. mdpi.comkuleuven.be this compound, as a cationic surfactant, can be used to modify surfaces, altering their charge, wettability, and biocompatibility. This surface modification can be achieved through physical or chemical means. mdpi.com

While direct research on the use of this compound for surface functionalization is not extensively detailed in the provided results, the principles of using cationic surfactants for this purpose are well-established. For instance, modifying a surface with a cationic compound can impart a positive charge, which can be beneficial for applications requiring interaction with negatively charged species. This is a common strategy in creating antimicrobial surfaces or improving the adhesion of certain coatings. The long alkyl chains (stearyl and ethylhexyl) would also render the surface more hydrophobic.

Development of Novel Materials Exhibiting this compound-Derived Properties

The development of novel materials that leverage the inherent properties of this compound is an ongoing area of interest. Its structure, combining a quaternary ammonium (B1175870) head with long alkyl chains, suggests potential for creating materials with unique characteristics.

For example, its use as a conditioning agent in personal care products points to its ability to form films and reduce static. specialchem.com In a materials context, this could translate to the development of anti-static coatings or films. The compound's amphiphilic nature could also be exploited in the creation of self-assembling structures or as a stabilizer in emulsions and dispersions.

Research into eutectic mixtures of fatty alcohols like stearyl alcohol for thermal energy storage applications highlights another avenue for novel material development. researchgate.net While not directly involving the quaternary ammonium salt, it demonstrates the utility of the stearyl group in creating materials with specific thermal properties.

Structure-Function Relationships Governing Material Performance and Interactions

Understanding the relationship between the molecular structure of this compound and the performance of materials containing it is crucial for rational material design. nih.govnih.govresearchgate.net The key structural features of this compound are its cationic head and its two distinct alkyl chains: a long, straight stearyl chain and a branched ethylhexyl chain.

The cationic quaternary ammonium group is responsible for its positive charge, which governs its interactions with anionic surfaces and polymers. google.com This electrostatic interaction is fundamental to its role as a surface modifier and its ability to form complexes with anionic species.

The long alkyl chains contribute to the compound's hydrophobic character and its ability to interact with non-polar materials like polymers. ripublication.com The presence of both a long, linear chain (stearyl) and a branched chain (ethylhexyl) can influence the packing and rheological properties of the systems it is incorporated into. This dual-chain structure can provide a balance of properties, such as conditioning and detangling in personal care applications, which could be translated to material properties like lubricity or surface slip. specialchem.com

Processing Methodologies and Fabrication Techniques for this compound-Enabled Materials

The methods for processing and fabricating materials containing this compound depend on the specific application and the other components of the system.

For composite materials , such as the SEPS/nanoclay system, a common technique involves solution blending or melt compounding. ripublication.com In the case of modifying nanoclays, a multi-step process is typically employed. This includes purifying the clay, followed by an ion exchange reaction where the inorganic cations in the clay are replaced by the cationic surfactant molecules. ripublication.com The modified nanoclay is then dispersed into the polymer matrix.

In applications where this compound is used as a rheology modifier or in a liquid formulation, the processing would involve standard mixing and blending techniques. google.comgoogle.com For instance, in the creation of detergent compositions, it may be added during a single stage with other monomers if used as part of an amphiphilic crosslinking system. google.com

The production of porous solids for personal care applications, which can be analogous to creating porous material scaffolds, can involve physical aeration of a wet foam containing the surfactant, followed by drying. googleapis.comgoogle.com.pg

The following table outlines some processing techniques relevant to materials containing this compound:

| Processing Technique | Description | Relevant Application |

| Ion Exchange | Replacement of inorganic cations in clay with cationic surfactant molecules. ripublication.com | Preparation of organophilic nanoclays for composites. |

| Solution Blending / Melt Compounding | Dispersing the modified filler (e.g., nanoclay) into the polymer matrix. ripublication.com | Fabrication of polymer nanocomposites. |

| Physical Aeration and Drying | Creating a porous structure from a foam containing the surfactant. googleapis.comgoogle.com.pg | Production of porous solids or scaffolds. |

| Single-Stage Addition | Adding the compound along with other monomers in a polymerization process. google.com | Creation of crosslinked polymeric systems. |

Environmental Fate, Transport, and Degradation Pathways of Stearyl Ethylhexyldimonium

Mechanisms of Biodegradation and Microbial Transformation in Aquatic and Terrestrial Environments

The biodegradation of quaternary ammonium (B1175870) compounds is a critical pathway for their removal from the environment. bohrium.com While specific data on Stearyl ethylhexyldimonium is limited, the degradation mechanisms can be inferred from studies on structurally similar QACs.

Biodegradation of QACs is known to occur under aerobic conditions, often facilitated by microorganisms in wastewater treatment plants, soil, and aquatic sediments. bohrium.comresearchgate.net The structure of the QAC molecule, particularly the length and nature of the alkyl chains, significantly influences its biodegradability. researchgate.nethnu.edu.cn

Microorganisms metabolize QACs through several proposed pathways, which primarily involve the cleavage of the carbon-nitrogen bonds and the breakdown of the alkyl chains. researchgate.net One common pathway begins with the hydroxylation at the terminal carbon of one of the alkyl chains, followed by oxidation to an aldehyde and then a carboxylic acid. researchgate.netmarquette.edu This is subsequently processed through β-oxidation, a common metabolic process for breaking down fatty acids. researchgate.netmarquette.edu Another pathway involves the initial cleavage of the C-N bond (dealkylation), which can be carried out by amine oxidase enzymes, to produce amines and aldehydes. nih.govnih.gov For ester-containing QACs (esterquats), such as this compound, a primary hydrolysis of the ester bond is a key initial step, yielding fatty acids and a polyalcohol quaternary ammonium salt, which can then be further metabolized by certain microorganisms. researchgate.netwikipedia.org

Several species of bacteria, including those from the genera Pseudomonas, Klebsiella, Enterobacter, and Citrobacter, have been identified as capable of degrading various QACs. researchgate.netnih.gov In soil, microbial transformation is a key process, where bacteria and fungi can utilize these compounds as a carbon source. nih.govmdpi.com However, the degradation rate can be influenced by factors such as soil type, temperature, pH, and the presence of other organic matter. miljodirektoratet.nomdpi.com In anaerobic conditions, such as those found in deeper sediments, the biodegradation of QACs is generally much slower. bohrium.comresearchgate.net One study on didecyldimethylammonium chloride (DDAC) found it to be stable in aerobic soil over 365 days and in aquatic sediments over 120 days. nih.gov

Table 1: General Biodegradation Pathways of Quaternary Ammonium Compounds (QACs)

| Pathway | Description | Key Enzymes/Processes | Resulting Intermediates | References |

|---|---|---|---|---|

| Terminal Alkyl Chain Oxidation | Hydroxylation of the terminal methyl group of a long alkyl chain, followed by successive oxidation to an aldehyde and a carboxylic acid. | Hydroxylases, Dehydrogenases, β-oxidation | Fatty acids, Acetyl-CoA | researchgate.netmarquette.edu |

| N-Dealkylation | Cleavage of the Calkyl-N bond to remove an alkyl group from the nitrogen center. | Amine oxidases, Monooxygenases | Tertiary/secondary amines, Aldehydes | nih.govnih.gov |

| Ester Hydrolysis (for Esterquats) | Initial hydrolysis of the ester linkage, breaking the compound into smaller, more easily biodegradable molecules. | Esterases | Fatty acids, Polyalcohol quaternary ammonium salts | researchgate.netwikipedia.org |

Photolytic and Chemical Degradation Routes under Environmental Conditions

In addition to biodegradation, this compound can be degraded through abiotic processes like photolysis and chemical reactions.

Photolytic Degradation: Photolysis, or degradation by sunlight, can be a significant pathway for some chemicals in surface waters. up.pt For QACs, the primary mechanism of photochemical transformation is reaction with hydroxyl radicals (•OH), which are highly reactive species formed in sunlit waters. rsc.org Studies on various QACs have shown that they react with hydroxyl radicals at diffusion-controlled rates. rsc.org Direct photolysis, where the molecule itself absorbs sunlight and breaks down, is generally a slow process for most QACs due to their limited absorption of light within the solar spectrum. rsc.org The estimated photolysis half-lives for some QACs in surface water range from 12 to 94 days, indicating a slow degradation rate through this pathway alone. rsc.org The presence of substances like humic acid can influence photolytic degradation rates. mdpi.com Advanced oxidation processes, such as combined vacuum UV (VUV) and UV-C irradiation, have been shown to facilitate rapid degradation of QACs in laboratory settings, with half-lives between 2 and 7 minutes. nih.gov

Chemical Degradation: Chemical degradation, particularly hydrolysis, is a relevant pathway for esterquats. wikipedia.org The ester bond in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. wikipedia.orgup.pt This process breaks the molecule into a fatty acid (stearic acid derivative) and an alcohol (2-ethylhexyl-dimethyl-hydroxyethyl-ammonium). The rate of hydrolysis is influenced by pH and temperature. up.ptrsc.org Under harsh conditions or in the presence of strong nucleophiles, QACs can also undergo dealkylation or rearrangement reactions like the Hofmann elimination. wikipedia.org However, many QACs with stable C-N and C-C bonds are relatively resistant to natural chemical degradation. rsc.org

Table 2: Abiotic Degradation Routes for Quaternary Ammonium Compounds (QACs)

| Degradation Route | Mechanism | Key Factors | Significance | References |

|---|---|---|---|---|

| Indirect Photolysis | Reaction with photochemically produced reactive species, primarily hydroxyl radicals (•OH). | Sunlight intensity, concentration of photosensitizers (e.g., dissolved organic matter). | Considered the dominant photochemical pathway for QACs in surface waters. | rsc.org |

| Direct Photolysis | Direct absorption of solar radiation leading to bond cleavage. | Light absorption spectrum of the compound, sunlight intensity. | Generally slow for QACs due to poor overlap with the solar spectrum. | rsc.org |

| Hydrolysis (Esterquats) | Cleavage of the ester bond by reaction with water. | pH, temperature. | A significant degradation pathway for ester-containing QACs like this compound. | wikipedia.org |

Sorption and Desorption Kinetics and Equilibria with Environmental Matrices (e.g., soil, sediment, suspended particulates)

As cationic molecules, QACs like this compound have a strong tendency to adsorb to negatively charged surfaces, which are abundant in the environment. bohrium.comhnu.edu.cn This process, known as sorption, is a primary factor controlling their environmental distribution. bohrium.com

In aquatic environments, QACs readily partition from the water column to suspended solids, sediments, and sludge in wastewater treatment plants (WWTPs). bohrium.comhnu.edu.cn The tendency to adsorb generally increases with the length of the alkyl chains. hnu.edu.cn Consequently, a significant portion of QACs entering WWTPs is removed from the effluent by adsorbing to sludge. hnu.edu.cn This leads to high concentrations in sewage sludge, which can then be introduced to terrestrial environments if the sludge is used as a soil amendment. bohrium.comnih.gov

The sorption of chemicals to soil and sediment is quantified by the distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc). cefic-lri.org A high Koc value indicates strong bonding to the organic matter in soil, reducing the chemical's mobility and potential to leach into groundwater. cefic-lri.orgcdc.gov For QACs, sorption is strong, and they are generally not expected to be highly mobile in subsurface environments. nih.gov Studies on similar QACs like ADBAC and DDAC have reported high partition coefficients in various soils and sediments, confirming their low mobility. nih.gov Desorption, the release of the adsorbed chemical back into the solution phase, is often slow and incomplete for QACs, leading to their persistence in soil and sediment matrices. csic.es

Table 3: Reported Partition Coefficients for Structurally Similar QACs

Data for this compound is not available; these values for Didecyldimethylammonium chloride (DDAC) serve as an example of QAC sorption behavior.

| Matrix | Kd (L/kg) | Koc (L/kg) | Reference |

|---|---|---|---|

| Sandy Loam Soil | 32,387 | 2,203,220 | nih.gov |

| Silt Loam Soil | 15,690 | 1,067,360 | nih.gov |

| Loamy Sand Soil | 4,416 | 300,400 | nih.gov |

| Sediment | 29,100 | 1,979,600 | nih.gov |

Modeling of Environmental Transport and Distribution in Various Compartments

Due to the complexity of environmental systems and the vast number of chemicals in use, environmental models are essential tools for predicting the fate, transport, and distribution of compounds like this compound. tandfonline.comsustainability-directory.com These models simulate the movement and transformation of chemicals between different environmental compartments, such as air, water, soil, and biota. tandfonline.com

Fate and exposure models like PROTEX (PROduction-To-EXposure) have been used to link chemical use in indoor environments to exposure levels and to simulate the transport between various compartments. tandfonline.comacs.org For predicting environmental properties, Quantitative Structure-Activity Relationship (QSAR) models are often employed. sustainability-directory.com QSARs can estimate parameters like biodegradability, sorption coefficients (Koc), and toxicity based on the chemical structure of the molecule. miljodirektoratet.nosustainability-directory.com This is particularly useful for compounds where extensive experimental data is lacking.

These models integrate key physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with environmental parameters (e.g., water flow rates, soil properties, temperature) to predict concentrations in different media. cdc.govacs.org For QACs, models would predict low volatility and a strong tendency to partition to solid phases like soil and sediment, leading to accumulation in these compartments. nih.govnih.gov Modeling is crucial for risk assessment, helping to identify potential environmental hotspots and exposure pathways. battelle.org

Identification and Characterization of Environmental Transformation Products

The degradation of this compound, whether through biological or abiotic pathways, results in the formation of new compounds known as transformation products (TPs). sustainability-directory.comnih.gov The identity and properties of these TPs are crucial for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound. cdc.govnih.gov

From Biodegradation: The microbial breakdown of QACs can lead to a variety of intermediates. The oxidation of alkyl chains produces corresponding aldehydes and carboxylic acids. researchgate.net N-dealkylation results in the formation of tertiary and secondary amines (e.g., dimethylamine, methylamine) and aldehydes. nih.govnih.gov For an esterquat like this compound, hydrolysis would yield a fatty acid and a quaternary ammonium alcohol. researchgate.netwikipedia.org Ultimately, complete mineralization breaks the compound down to carbon dioxide, water, and inorganic nitrogen. nih.gov

From Photodegradation: Photolytic degradation, especially through reaction with hydroxyl radicals, can break down the parent QAC into smaller, often more water-soluble and oxidized products. rsc.orgnih.gov However, in some cases, photochemical processes can lead to the formation of TPs that are more toxic than the original compound. nih.gov

The identification of these transformation products in complex environmental samples presents a significant analytical challenge. battelle.orgresearchgate.net Advanced techniques such as high-resolution mass spectrometry coupled with liquid or gas chromatography (LC-HRMS or GC-HRMS) are required to detect and elucidate the structures of these often-unknown compounds at low concentrations. sustainability-directory.combattelle.org

Table 4: Potential Environmental Transformation Products of this compound

| Degradation Pathway | Potential Transformation Products | General Characteristics | References |

|---|---|---|---|

| Ester Hydrolysis | Stearic acid derivative; 2-ethylhexyl-dimethyl-hydroxyethyl-ammonium salt | Initial breakdown products from the cleavage of the ester bond. | researchgate.netwikipedia.org |

| Alkyl Chain Biodegradation | Long-chain aldehydes and carboxylic acids | Intermediates from the β-oxidation of the stearyl and ethylhexyl chains. | researchgate.netmarquette.edu |

| N-Dealkylation | Tertiary amines, aldehydes | Result from the cleavage of C-N bonds. | nih.govnih.gov |

| Photodegradation | Various smaller, oxidized organic molecules | Products of reactions with hydroxyl radicals; may be more water-soluble. | rsc.orgnih.gov |

| Complete Mineralization | CO2, H2O, NH4+, NO3- | Final products of extensive biodegradation. | nih.gov |

Theoretical and Computational Chemistry Approaches to Stearyl Ethylhexyldimonium Research

Molecular Dynamics Simulations for Understanding Interfacial Behavior and Self-Assembly

Molecular Dynamics (MD) simulations are a cornerstone of computational research on surfactants, enabling the study of their dynamic behavior in various environments. rsc.orgacs.org These simulations model the movements and interactions of atoms and molecules over time, providing a virtual microscope to observe processes like micelle formation and interfacial adsorption.

Research Findings:

Interfacial Configuration: MD simulations of cationic surfactants at oil-water or air-water interfaces reveal how these molecules orient themselves to minimize energy. nih.gov The positively charged quaternary ammonium (B1175870) headgroup anchors in the aqueous phase, while the long, hydrophobic stearyl and ethylhexyl chains extend into the non-polar phase (e.g., oil) or air. nih.gov This orientation is fundamental to their function as emulsifiers and conditioning agents. Studies on similar surfactants show that the geometry can vary, with some cationic surfactants maintaining a linear shape at the interface while others adopt a more bent configuration. nih.gov

Self-Assembly and Micelle Formation: In aqueous solutions above a certain concentration, surfactant molecules spontaneously aggregate to form structures like spherical or tubular micelles. rsc.org MD simulations can model this self-assembly process, tracking the aggregation from individual monomers into small clusters and eventually into stable micelles. nih.gov These simulations provide data on micelle size, shape, and the average number of surfactant molecules per micelle (aggregation number). rsc.orgnih.gov For instance, simulations of the cationic surfactant Cetyltrimethylammonium Bromide (CTAB) have shown the formation of spherical micelles with an average size of approximately 70 molecules in explicit water models. rsc.org

Membrane Interaction: As cationic surfactants, there is significant interest in how they interact with biological membranes. MD simulations are used to explore the attachment of quaternary ammonium compounds to lipid bilayers, which can lead to membrane deformation and disruption. rsc.org The length and number of alkyl chains significantly influence these interactions. rsc.org

| Simulation Parameter | Typical Value/Setting | Information Gained |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS, Martini (Coarse-Grained) | Defines the potential energy and forces between atoms, determining the accuracy of the simulation. |

| System Composition | Surfactant molecules, water (explicit/implicit), oil/air phase | Models the specific environment, such as an oil-in-water emulsion or air-water interface. rsc.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of observable events, from local reorientation to full micelle formation. acs.org |

| Key Outputs | ||

| Density Profiles | Plot of component density vs. position | Shows the distribution of surfactant, oil, and water across an interface. nih.gov |

| Order Parameters | SCD (Deuterium Order Parameter) | Quantifies the conformational order of the alkyl tails within an assembly. nih.gov |

| Radial Distribution Function | g(r) | Describes the probability of finding a particle at a distance r from another, revealing local structure. nih.gov |

| Aggregation Number | N_agg | Provides the average number of surfactant molecules in a formed micelle. rsc.org |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. nih.govappliedmineralogy.com These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other quantum mechanical properties.

Research Findings:

Electronic Structure and Charge Distribution: DFT calculations can precisely map the electron density of Stearyl ethylhexyldimonium. This reveals that the positive charge is not solely localized on the nitrogen atom but is distributed across the entire quaternary ammonium headgroup. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps identify the most reactive sites in the molecule. researchgate.net For quaternary ammonium compounds, the HOMO is often located on the counter-ion and parts of the headgroup, while the LUMO is distributed on the headgroup itself, indicating sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Reactivity Descriptors: From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies lower reactivity. mdpi.com Other descriptors like electronegativity, chemical hardness, and softness can be derived to predict how the surfactant will interact with other chemical species.

Spectroscopic Predictions: Quantum chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of this compound. mdpi.com This allows for the assignment of specific peaks in experimental spectra to the vibrations of particular chemical bonds or functional groups within the molecule. mdpi.comacs.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the compound and its derivatives. acs.org

| Descriptor | Symbol | Definition | Significance for this compound |

|---|---|---|---|

| HOMO Energy | E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to sites of oxidation. nih.gov |

| LUMO Energy | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to sites of reduction. nih.gov |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Measure of molecular stability and chemical reactivity. mdpi.com |

| Dipole Moment | μ | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. mdpi.com |

| Polarizability | α | The molecule's ability to form induced dipoles | Governs van der Waals interactions, crucial for adsorption and self-assembly. nih.gov |

Predictive Modeling of Structure-Property Relationships Based on Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. mdpi.com These models are essential for rationally designing new surfactants with desired characteristics without synthesizing every possible candidate. mdpi.comvt.edu

Research Findings:

Predicting Surfactant Properties: QSPR models have been successfully developed for various classes of surfactants, including cationic ones, to predict key performance indicators. scispace.com These include the critical micelle concentration (CMC), surface tension at the CMC (γ_cmc), and aggregation number. mdpi.comvt.edu The models work by calculating a set of "molecular descriptors" from the chemical structure and then using machine learning or regression techniques to find a mathematical relationship between these descriptors and the property of interest. scispace.com

Key Molecular Descriptors: A vast number of molecular descriptors can be calculated, falling into several categories:

Constitutional: Based on the chemical formula (e.g., molecular weight, atom counts). mdpi.com

Topological: Based on the 2D graph of atomic connections (e.g., Kier & Hall indices, connectivity indices). nih.govsci-hub.box

Geometrical: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Computational Design and Optimization of Synthetic Pathways

Computational chemistry can significantly streamline the synthesis of complex molecules like this compound. The synthesis likely involves two main steps: the esterification of stearic acid with 2-ethylhexanol (or a related precursor) and the subsequent quaternization of a tertiary amine.

Research Findings:

Reaction Pathway Modeling: Quantum chemical methods can be used to model the entire reaction coordinate for both esterification and quaternization. rsc.orgmdpi.com This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states. rsc.org By identifying the transition state with the lowest energy (the lowest activation barrier), the most favorable reaction mechanism can be determined.

Catalyst and Solvent Effects: Computational models can simulate the reaction in the presence of different catalysts or solvents. This allows for the in silico screening of conditions to find those that lower the activation energy, thereby increasing the reaction rate and yield. For esterification, computational studies can compare acid-catalyzed versus uncatalyzed pathways. rsc.org

Retrosynthesis and Pathway Prediction: Advanced software tools can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. While less common for a relatively straightforward molecule like this compound, these algorithms are invaluable for more complex structures, suggesting multiple potential synthetic routes that can then be evaluated for feasibility and efficiency.

In Silico Environmental Fate and Degradation Prediction Models

The environmental fate of surfactants is a critical aspect of their life cycle. In silico models, such as those integrated into the US Environmental Protection Agency's EPI Suite™, are widely used to predict the persistence, bioaccumulation, and toxicity of chemicals based on their structure. epa.govepisuite.dev

Research Findings:

Biodegradability Prediction: Cationic surfactants like this compound are known to adsorb strongly to sludge and sediment. researchgate.net Models like BIOWIN (within EPI Suite™) use a fragment contribution method to predict the likelihood and rate of aerobic and anaerobic biodegradation. sci-hub.seresearchgate.net The presence of long alkyl chains and the quaternary ammonium group are key factors influencing these predictions. The ester linkage in this compound is a potential site for initial hydrolytic or enzymatic cleavage, which would be a primary step in its degradation.

Bioaccumulation Potential: The octanol-water partition coefficient (Log K_ow) is a primary indicator of a chemical's tendency to bioaccumulate in organisms. epa.gov While experimental measurement can be difficult for surfactants, computational models can estimate Log K_ow. However, for ionic compounds like quaternary ammonium salts, standard Log K_ow models can be inaccurate, and more sophisticated models that account for membrane partitioning are needed to predict the bioconcentration factor (BCF). acs.orgnih.gov

Ecotoxicity Modeling: QSAR models are also used to predict the aquatic toxicity of surfactants. unilever.com For cationic surfactants, toxicity is often related to their ability to disrupt cell membranes. rsc.org Models correlate structural features, such as alkyl chain length and properties derived from quantum chemistry, with toxicity endpoints like the EC50 (the concentration effective in producing a response in 50% of the test population) for organisms like algae. nih.govappliedmineralogy.com

| Environmental Property | Prediction Model (in EPI Suite™) | Predicted Outcome/Value | Interpretation |

|---|---|---|---|

| Aerobic Biodegradability | BIOWIN | Weeks to months; Does not biodegrade fast. | Suggests potential for persistence in aerobic environments. epa.gov |

| Soil Adsorption Coefficient (Koc) | KOCWIN | High (e.g., >1000 L/kg) | Indicates strong adsorption to soil and sediment, limiting mobility in water. episuite.deverasm.org |

| Bioconcentration Factor (BCF) | BCFBAF | Moderate to High (uncorrected) | Suggests a potential for bioaccumulation, though this may be mitigated by metabolism. acs.orgnih.gov |

| Henry's Law Constant | HENRYWIN | Very Low | Indicates the chemical is non-volatile from water. episuite.dev |

Future Research Directions and Unexplored Academic Avenues for Stearyl Ethylhexyldimonium

Advancements in Sustainable Synthesis and Scalability

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For stearyl ethylhexyldimonium, this necessitates a shift away from traditional synthesis routes that may rely on harsh reagents and energy-intensive processes. Future research should prioritize the development of sustainable and scalable synthesis methods.

Recent advancements in the synthesis of other quaternary ammonium (B1175870) compounds (QACs) have demonstrated the feasibility of more environmentally friendly approaches. For instance, research into triazine-derived bis-imidazolium quaternary ammonium salts has showcased an atom-efficient and economically sustainable strategy. rsc.org Another avenue for exploration is the use of alternative alkylating agents to replace potentially toxic substances like alkyl bromides, which are common in conventional QAC synthesis. rsc.org

Future research could focus on biocatalysis, employing enzymes to facilitate the quaternization of the stearyl amine precursor. This could lead to higher selectivity, reduced by-product formation, and milder reaction conditions. Additionally, investigating the use of renewable feedstocks for the stearyl and ethylhexyl moieties would significantly enhance the compound's sustainability profile. The scalability of these novel synthetic routes will be a critical factor, requiring studies that translate laboratory-scale innovations into viable industrial processes.

Table 1: Comparison of Potential Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and optimization, process development. |

| Green Alkylating Agents | Reduced toxicity, improved safety profile. | Identification of effective and sustainable alkylating agents. |

| Renewable Feedstocks | Reduced reliance on petrochemicals, lower carbon footprint. | Sourcing and conversion of bio-based stearyl and ethylhexyl precursors. |

| Flow Chemistry | Improved process control, enhanced safety, easier scalability. | Development of continuous flow reactors for quaternization. |

Deeper Mechanistic Insights into Interfacial Dynamics and Interactions

The efficacy of this compound as a conditioning agent stems from its behavior at interfaces, particularly the hair cuticle-water interface. However, a detailed, molecular-level understanding of these interactions is still lacking. Future research should aim to elucidate the precise mechanisms governing its adsorption, film formation, and the resulting changes in surface properties.

Advanced analytical techniques will be pivotal in these investigations. In-situ vibrational spectroscopy and molecular dynamics (MD) simulations have been successfully employed to study the interfacial behavior of other cationic surfactants. acs.orgnih.gov These methods can reveal how this compound molecules orient themselves at an interface, interact with water molecules, and influence the interfacial hydrogen-bond network. acs.orgnih.gov Such studies could provide insights into how the compound's unique structure, with its stearyl and ethylhexyl chains, contributes to its conditioning and antistatic properties.

Furthermore, exploring the interaction of this compound with other components in a formulation at the molecular level will be crucial. Understanding how it interacts with anionic surfactants, polymers, and other additives can lead to the design of more effective and stable product formulations. Molecular dynamics simulations, for example, have been used to unveil the mechanisms of interfacial tension modulation by mixed cationic and anionic surfactants. tandfonline.comresearchgate.net

Exploration of this compound in Emerging Advanced Material Systems

Beyond its current use in personal care, the unique chemical structure of this compound suggests its potential for application in a variety of advanced material systems. dcmshriramchemicals.comamsys.com.tw Its cationic nature and amphiphilic character could be leveraged in the development of novel functional materials.

One promising area is in the field of antimicrobial surfaces. Quaternary ammonium compounds are known for their broad-spectrum antimicrobial activity. rsc.orgmdpi.com Research could investigate the efficacy of this compound as a surface-modifying agent to impart antimicrobial properties to textiles, plastics, and other materials. This would involve studying its minimum inhibitory concentration (MIC) against various microorganisms and its long-term stability on different substrates.

Another potential application lies in the development of "smart" materials, such as stimuli-responsive polymers or controlled-release systems. The self-assembly of this compound in solution could be harnessed to create nanostructures that can encapsulate and release active ingredients in response to specific triggers like pH or temperature. Its use in electrocatalysis, where other QACs have been shown to modulate electrode-electrolyte interfaces, also presents an intriguing, albeit less explored, possibility. acs.orgnih.gov

Table 2: Potential Applications of this compound in Advanced Materials

| Application Area | Potential Function | Key Research Questions |

| Antimicrobial Surfaces | Surface-active biocide | Efficacy against various microbes, durability on different materials. |

| Controlled-Release Systems | Encapsulating agent | Self-assembly behavior, loading capacity, release kinetics. |

| Stimuli-Responsive Materials | Structural component | Response to pH, temperature, and other stimuli. |

| Electrocatalysis | Interfacial modifier | Influence on electrode reactions and selectivity. |

Refined Methodologies for Comprehensive Environmental Impact Assessment

As with any chemical, a thorough understanding of the environmental fate and ecotoxicity of this compound is paramount. While some information exists for QACs as a class, specific data for this compound is limited. Future research must focus on developing a comprehensive environmental profile.

This includes conducting standardized tests to determine its biodegradability in various environmental compartments, such as water and soil. nih.gov Studies on its potential for bioaccumulation and its aquatic toxicity to a range of organisms are also necessary. nih.goviwaponline.comresearchgate.net A modular study design, involving environmental exposure characterization, fate and effect analysis in wastewater, and ecotoxicological effect characterization, could be employed. iwaponline.comresearchgate.net

Furthermore, the development of advanced analytical methods for the detection and quantification of this compound and its degradation products in environmental samples is crucial. This will enable more accurate environmental risk assessments, moving beyond the predicted environmental concentration (PEC) to measured environmental concentrations. The use of the PEC/PNEC (Predicted No-Effect Concentration) ratio is a standard in risk evaluation for QACs. iwaponline.comresearchgate.net

Multiscale Computational Modeling and Experimental Validation Strategies

Computational modeling offers a powerful tool to accelerate research and gain deeper insights into the behavior of this compound. matscitech.org Developing accurate computational models, from the quantum mechanical level to coarse-grained simulations, can predict its properties and interactions, guiding experimental work and reducing the need for extensive laboratory testing.

Future research should focus on creating robust force fields for this compound for use in molecular dynamics simulations. nih.govacs.orgchemrxiv.org These simulations can provide detailed information on its conformation, aggregation behavior in solution, and interactions at interfaces. tandfonline.comresearchgate.networktribe.com Coarse-graining methods, such as dissipative particle dynamics (DPD), can be employed to study larger systems and longer timescales, which are relevant for understanding formulation stability and performance. nih.govacs.orgchemrxiv.org

Crucially, all computational models must be rigorously validated against experimental data. nih.govacs.orgchemrxiv.orgnih.govunav.edu Techniques like dynamic light scattering (DLS) can be used to measure micelle size and aggregation numbers, providing key parameters for validating simulation results. nih.govacs.orgchemrxiv.orgnih.gov A synergistic approach, where computational predictions guide targeted experiments and experimental results refine the computational models, will be the most effective strategy for advancing our understanding of this compound.

Q & A

Q. How should researchers formulate hypotheses about the compound’s behavior in mixed surfactant systems?

- Methodological Answer : Use phase diagram construction to identify synergistic or antagonistic interactions. Employ techniques like small-angle X-ray scattering (SAXS) to characterize micellar structures. Ground hypotheses in existing theories (e.g., Rubingh’s model for nonideal mixing) and validate with computational chemistry tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.